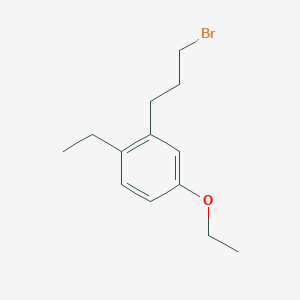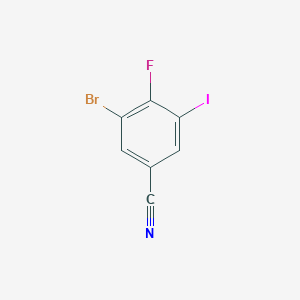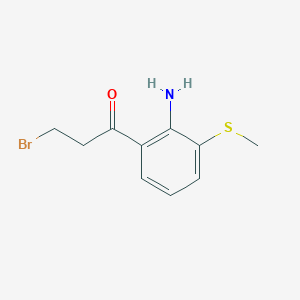
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Using aldehydes and amines as starting materials.
Cyclization Reactions: Forming the pyrazine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and pH.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Substitution of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Applications in materials science and as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)acetic acid
- 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)butanoic acid
Uniqueness
2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
244161-09-9 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
2-(3,5-dioxopiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c1-4(7(12)13)9-2-5(10)8-6(11)3-9/h4H,2-3H2,1H3,(H,12,13)(H,8,10,11) |
InChI 键 |
XEZFZJLURKGGTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1CC(=O)NC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)
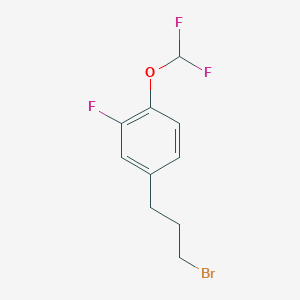
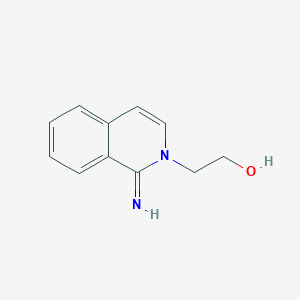
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
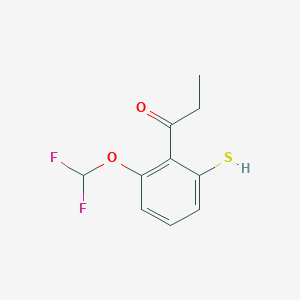
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)


